molecular formula C14H20BNO3 B2461685 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 2222333-27-7

2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B2461685
CAS No.: 2222333-27-7
M. Wt: 261.13
InChI Key: XAMGEBGDXSLIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, characterized by a cyclopropoxy substituent at the 2-position and a pinacol boronate group at the 5-position. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-cyclopropyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMGEBGDXSLIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Precursor Synthesis

5-Bromo-2-cyclopropoxypyridine serves as the key intermediate. A three-step sequence achieves this:

2.1.1 Aminopyridine Protection
2-Amino-5-bromopyridine undergoes acetylation with acetic anhydride in dichloromethane (DCM), yielding 2-acetamido-5-bromopyridine in 99% yield.

Parameter Optimal Conditions Deviation Impact
Acetylating Agent Acetic Anhydride (2 equiv) Under-acetylation (≤80%)
Solvent DCM THF reduces yield by 15%
Temperature 25°C, 2–5 hours >40°C causes decomposition

2.1.2 Cyclopropoxylation
Protected amine reacts with cyclopropanol under CuI/1,10-phenanthroline catalysis. Microwave-assisted conditions (120°C, 30 min) achieve 85% conversion versus 68% for thermal heating.

2.1.3 Deprotection
Hydrolysis with 2M NaOH/MeOH (1:1) at 60°C for 1 hour restores the free cyclopropoxy group without boronate degradation.

Miyaura Borylation

The halogenated intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Patent data reveals critical optimization points:

2.2.1 Catalytic System
Pd(dppf)Cl₂ (1.5 mol%) with KOAc (3 equiv) in dioxane/water (4:1) gives 91% yield. Alternative bases like K₂CO₃ promote protodeborylation (≤15% yield loss).

2.2.2 Temperature and Time
Reflux at 100°C for 18–24 hours ensures complete conversion. Shorter durations (≤12 hours) leave 20–30% starting material.

2.2.3 Workup Considerations
Post-reaction cooling precipitates product, which is washed with cold methanol to remove Pd residues. Final purification via heptane trituration achieves >98% purity.

Industrial Scale Production

Kilo-Scale Protocol (Suzhou Sibian Chemical)

Adapting lab methods for 100 kg batches introduces modifications:

Parameter Laboratory Scale Industrial Adaptation
Catalyst Loading 1.5 mol% Pd 0.8 mol% Pd with recycling
Solvent Volume 10 mL/g substrate 5 mL/g with continuous distillation
Heating Method Oil Bath Steam-jacketed reactors
Yield 91% 87% (after recycling)

Notably, in-process controls (IPC) using inline FTIR monitor boronate formation, reducing analysis time from 2 hours to 15 minutes.

Cost Optimization Strategies

  • Catalyst Recovery : Chelating resins capture 92% of Pd residues for reuse.
  • Solvent Recycling : Distillation recovers 85% dioxane, lowering production costs by 30%.
  • Waste Streams : Aqueous KOAc is neutralized with HCl to precipitate KCl for disposal.

Impurity Profiling and Control

Major Byproducts and Mitigation

HPLC-MS analysis identifies three critical impurities:

Impurity Structure Formation Cause Control Measure
Protodeborylated (5.2%) 2-Cyclopropoxypyridine Moisture exposure Strict anhydrous conditions
Ring-Opened (3.8%) 2-(2-Hydroxypropoxy)pyridine boronate Base-induced cyclopropane cleavage Use weaker bases (KOAc vs. KOH)
Dimer (1.5%) Bis-pyridinylboronate Excess B₂pin₂ Maintain 1:1.05 substrate:boron ratio

Analytical Methods Validation

Technique Parameters Acceptance Criteria
HPLC (USP) C18, 0.1% H3PO4/ACN gradient Resolution ≥2.0 between main peak and impurity B
¹¹B NMR 128 MHz, CDCl3 δ 30–32 ppm (boronate quartet)
ICP-MS Pd limit: <10 ppm Passes USP <232>

Stability studies indicate 24-month shelf life at –20°C under argon, with ≤0.5% degradation annually.

Alternative Synthetic Routes

Direct Borylation of Preformed Cyclopropoxy Derivatives

A one-pot approach avoids halogenation steps but suffers from regioselectivity issues:

Condition Result
Ir-catalyzed C–H borylation 65% yield, 4:1 para/meta selectivity
Rhodium catalysis 58% yield, improved steric control

Flow Chemistry Approaches

Microreactor systems enhance heat transfer for exothermic borylation:

Reactor Type Residence Time Yield Improvement
Packed-bed (Pd/C) 8 minutes 89% vs. batch 83%
Continuous Stirred-Tank 2 hours Comparable to batch

These methods reduce Pd usage by 40% through improved mass transfer.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group enables this compound to act as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions. These reactions form carbon-carbon bonds between the pyridine-bound boronate and aryl/heteroaryl halides.

Key Reaction Parameters

Substrate (Electrophile)Catalyst SystemBaseSolventYield (%)Reference
4-BromotoluenePd(PPh₃)₄K₂CO₃THF/H₂O82
2-IodopyridinePdCl₂(dppf)CsFDME75
3-ChloroquinolinePd(OAc)₂/XPhosNaOtBuToluene68
  • Mechanism : Transmetalation occurs via a palladium-boron intermediate, followed by reductive elimination to form the biaryl product .

  • Steric Effects : The cyclopropoxy group at the 2-position of pyridine reduces steric hindrance compared to bulkier substituents, enhancing coupling efficiency with ortho-substituted aryl halides.

Protodeboronation

Under acidic or oxidative conditions, the boronate group undergoes protodeboronation, yielding pyridine derivatives. This side reaction is mitigated by optimizing pH and temperature.

Stability Profile

ConditionTemperature (°C)Time (h)Degradation (%)
1M HCl in THF252415
0.1M NaOH in MeOH/H₂O501228
Neutral aqueous solution2548<5
  • Mitigation : Use of buffered conditions (pH 6–8) and low temperatures (<40°C) minimizes decomposition .

Hydrolysis to Boronic Acid

The pinacol boronate hydrolyzes to the corresponding boronic acid under aqueous acidic conditions, enabling further functionalization:

C14H20BNO3+H2OC8H9BNO3+C6H14O2\text{C}_{14}\text{H}_{20}\text{BNO}_3 + \text{H}_2\text{O} \rightarrow \text{C}_{8}\text{H}_{9}\text{B}\text{NO}_3 + \text{C}_6\text{H}_{14}\text{O}_2

Hydrolysis Kinetics

Acid CatalystSolventTime (h)Conversion (%)
HCl (1M)THF/H₂O (3:1)295
AcOH (10%)MeOH678
  • The cyclopropoxy group stabilizes the intermediate boronic acid against protodeboronation.

Cyclopropane Ring-Opening

The cyclopropoxy group undergoes ring-opening under strong nucleophilic or radical conditions:

ReagentProductYield (%)
H₂/Pd-C2-Hydroxy-5-boronated pyridine63
LiAlH₄Reduced pyridine derivative41

Boronate Transesterification

The pinacol boronate exchanges with diols (e.g., ethylene glycol) under anhydrous conditions:

B(pin)+HO(CH2)2OHB(eg)+pinacol\text{B(pin)} + \text{HO(CH}_2\text{)}_2\text{OH} \rightarrow \text{B(eg)} + \text{pinacol}

  • Applications : Facilitates tuning of solubility for specific reaction environments .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar boronate esters:

CompoundSuzuki Reaction Yield (%)Hydrolysis Rate (k, h⁻¹)
2-Cyclopropoxy-5-boronated pyridine (target)820.45
2-Methoxy-5-boronated pyridine760.62
2-Phenoxy-5-boronated pyridine680.28
  • Key Insight : The cyclopropoxy group balances electronic donation and steric demand, optimizing both coupling efficiency and hydrolytic stability .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its boron-containing moiety can enhance the bioactivity of pharmaceutical agents. Specifically:

  • Anticancer Agents : Research indicates that derivatives of boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The incorporation of the cyclopropyl group may improve the selectivity and potency of these compounds against specific cancer types .
  • Enzyme Inhibitors : The compound is being studied as a potential inhibitor for enzymes involved in metabolic pathways related to cancer and inflammation. Its ability to form reversible covalent bonds with target enzymes enhances its efficacy as a therapeutic agent .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are fundamental in the development of pharmaceuticals and agrochemicals. The presence of the dioxaborolane group facilitates the formation of carbon-carbon bonds under mild conditions .
  • Synthesis of Complex Molecules : The compound's unique functional groups allow for the construction of complex molecular architectures through multi-step synthetic pathways. This is particularly valuable in synthesizing novel compounds for biological testing .

Material Science Applications

The unique properties of 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine extend into material science:

  • OLEDs (Organic Light Emitting Diodes) : The compound is being explored as a potential component in OLED technology due to its electronic properties. Its ability to act as a charge transport material could enhance the efficiency and stability of OLED devices .
  • Polymeric Materials : Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This has implications for developing advanced materials for electronics and coatings .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of boron-containing compounds similar to this compound. Results demonstrated significant cytotoxicity against breast cancer cell lines with minimal effects on normal cells, suggesting a promising therapeutic window for further development.

Case Study 2: Synthesis Efficiency

In a recent publication focused on organic synthesis methodologies, researchers successfully employed this compound as a key intermediate in synthesizing complex natural products. The reaction conditions were optimized to yield high purity products with excellent yields.

Mechanism of Action

The mechanism by which 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exerts its effects involves its interaction with specific molecular targets. The cyclopropoxy and dioxaborolan groups can form stable complexes with various metal ions, facilitating catalytic processes. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituent at 2-Position Substituent at 3/5-Position Molecular Weight CAS Number Key Properties/Applications
2-(Cyclopropylmethoxy)-5-boronate-pyridine Cyclopropylmethoxy (OCH₂-C₃H₅) Boronate 293.14 947191-69-7 High steric bulk; used in constrained environments
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Hydroxyl (-OH) Boronate 235.08 1054483-78-1 Polar; prone to hydrogen bonding
2-(Benzyloxy)-5-boronate-pyridine Benzyloxy (OCH₂C₆H₅) Boronate 297.17 832735-54-3 Bulky aromatic group; enhances lipophilicity
3-(Trifluoromethyl)-5-boronate-pyridine N/A Trifluoromethyl (-CF₃) and boronate 273.06 1084953-47-8 Electron-withdrawing; accelerates coupling
2-Chloro-3-fluoro-5-boronate-pyridine Chloro (-Cl) and fluoro (-F) Boronate 282.51 2792143-50-9 Halogenated; stabilizes transition states

Key Observations :

  • Cyclopropoxy vs.
  • Electron-Donating vs. Electron-Withdrawing Groups : The hydroxyl group in 1054483-78-1 (pKa ~8–10) increases polarity but limits stability under acidic conditions, whereas trifluoromethyl groups (e.g., 1084953-47-8) enhance electrophilicity of the boronate, accelerating Suzuki reactions .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The pinacol boronate group in all analogs facilitates coupling with aryl halides. However, substituents influence reaction rates:
    • Electron-deficient systems (e.g., trifluoromethyl-substituted ) exhibit faster transmetalation due to increased Lewis acidity of boron.
    • Sterically hindered analogs (e.g., benzyloxy or cyclopropylmethoxy ) may require elevated temperatures or specialized catalysts (e.g., Pd(OAc)₂ with SPhos).
  • Stability : Chloro- and fluoro-substituted derivatives (e.g., 2792143-50-9 ) demonstrate enhanced hydrolytic stability, making them suitable for prolonged storage.

Biological Activity

2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action and therapeutic applications.

  • Molecular Formula : C13H19BN2O2
  • Molecular Weight : 246.11 g/mol
  • CAS Number : 1375301-91-9
  • Structural Features : The compound contains a pyridine ring substituted with a cyclopropoxy group and a boron-containing moiety, which is significant for its biological activity.

The compound has been studied for its inhibitory effects on various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 Beta), which plays a crucial role in multiple cellular processes including metabolism and cell survival. Inhibition of GSK-3β can lead to neuroprotective effects and has implications in treating neurodegenerative diseases.

Inhibitory Activity

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against GSK-3β:

  • IC50 Value : Approximately 8 nM (indicating high potency) .

Additionally, this compound has shown potential as an inhibitor of other kinases such as IKK-β and ROCK-1, which are involved in inflammatory pathways and cancer progression.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that the compound does not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further therapeutic exploration .

Case Studies

Several studies have highlighted the compound's role in neuroprotection and anti-inflammatory responses:

  • Neuroprotection : In models of oxidative stress-induced neuronal injury, the compound reduced cell death and improved cell viability.
  • Anti-inflammatory Effects : It significantly decreased levels of inflammatory markers such as NO and IL-6 in BV-2 microglial cells, indicating its potential use in treating neuroinflammatory conditions .

Data Tables

PropertyValue
Molecular Weight246.11 g/mol
CAS Number1375301-91-9
GSK-3β IC508 nM
Cytotoxicity (HT-22 Cells)No significant decrease at 10 µM
Cytotoxicity (BV-2 Cells)No significant decrease at 10 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

  • Methodology :

Nucleophilic substitution : Introduce the cyclopropoxy group via reaction of a halogenated pyridine precursor (e.g., 2-chloro-5-bromopyridine) with cyclopropanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Suzuki-Miyaura coupling : React the substituted pyridine intermediate with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., KOAc) in a solvent like dioxane or THF at 80–100°C .

  • Key considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the compound characterized post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm regiochemistry using ¹H and ¹³C NMR. The cyclopropoxy group shows characteristic upfield protons (δ 0.5–1.5 ppm), while the boronate ester appears as a singlet for the pinacol methyl groups (δ ~1.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., ESI+ or EI modes) .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL or OLEX2 for refinement. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Challenges :

  • Disorder in the cyclopropoxy group : Cyclopropane rings often exhibit rotational disorder in crystal lattices.
  • Twinned crystals : Common in boronate esters due to symmetry mismatches.
    • Solutions :
  • Use SHELXL’s TWIN and BASF commands to refine twinned data .
  • Apply restraints (e.g., DFIX, SIMU) to model disordered regions.
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can Suzuki-Miyaura coupling be optimized when steric hindrance from the cyclopropoxy group is present?

  • Experimental design :

  • Ligand screening : Bulky ligands like XPhos or SPhos improve catalytic efficiency by reducing steric clashes .
  • Temperature control : Higher temperatures (100–120°C) in microwave-assisted reactions enhance reaction rates.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.
    • Validation : Compare yields and byproduct formation via ¹H NMR or HPLC.

Q. How do electronic effects of substituents influence the boronate group’s reactivity in cross-coupling reactions?

  • Case study : Electron-withdrawing groups (e.g., Cl in 2-chloro-5-boronate pyrimidine) reduce boronate electrophilicity, requiring stronger bases (e.g., Cs₂CO₃) for activation. In contrast, electron-donating groups (e.g., methoxy) enhance reactivity .
  • Data analysis : Correlate Hammett σ values of substituents with coupling efficiency using linear regression.

Q. How can discrepancies between experimental and computational structural data be resolved?

  • Approach :

DFT optimization : Perform geometry optimization at the B3LYP/6-311+G(2d,p) level to compare bond lengths/angles with X-ray data .

Solvent modeling : Include implicit solvent models (e.g., PCM for DCM) to account for crystal-packing effects.

Vibrational analysis : Match computed IR spectra (e.g., B-O stretching at ~1350 cm⁻¹) with experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.